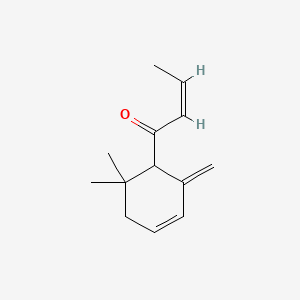

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one

CAS No.: 57020-37-8

Cat. No.: VC18429390

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57020-37-8 |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | (Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one |

| Standard InChI | InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5- |

| Standard InChI Key | NTFPXECSILEYKG-ALCCZGGFSA-N |

| Isomeric SMILES | C/C=C\C(=O)C1C(=C)C=CCC1(C)C |

| Canonical SMILES | CC=CC(=O)C1C(=C)C=CCC1(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is defined by the IUPAC name (Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one . The molecule comprises a cyclohexene ring substituted with two methyl groups at the 6-position and a methylidene group at the 2-position. The butenone side chain introduces an α,β-unsaturated ketone system, which confers electrophilic reactivity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 57020-37-8 | |

| Molecular Formula | ||

| Molecular Weight | 190.28 g/mol | |

| Density | Not reported | - |

| Boiling Point | Not reported | - |

The stereochemistry of the compound is critical; the (Z) configuration at the butenone double bond influences its spatial arrangement and interaction with biological targets .

Spectroscopic and Computational Data

PubChem provides the SMILES notation C/C=C\C(=O)C1C(=C)C=CCC1(C)C, which encodes the compound’s connectivity and stereochemistry . Computational descriptors, such as the InChIKey NTFPXECSILEYKG-ALCCZGGFSA-N, enable precise database searches and comparisons with structurally related molecules like β-damascone (CAS 35044-68-9), a fragrance compound with a similar cyclohexene-ketone backbone .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one typically involves coupling cyclohexene derivatives with butenone precursors. For example, a cyclohexenol intermediate may undergo oxidation to introduce the ketone group, followed by alkylation to attach the methylidene moiety. Steric hindrance from the 6,6-dimethyl groups necessitates optimized reaction conditions—such as low temperatures (0–5°C) and anhydrous solvents—to prevent side reactions.

Purification Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to isolate the compound from reaction mixtures. The lack of reported melting or boiling points suggests challenges in characterizing its physical state, likely due to its sensitivity to heat and oxidation .

Chemical Reactivity and Stability

Electrophilic Additions

The α,β-unsaturated ketone system undergoes Michael additions with nucleophiles such as amines or thiols. For instance, reaction with methylamine yields a β-amino ketone derivative, though steric hindrance from the cyclohexene substituents may slow reaction kinetics.

Cycloadditions and Rearrangements

The conjugated diene in the cyclohexene ring participates in Diels-Alder reactions. When reacted with maleic anhydride, it forms a bicyclic adduct, demonstrating potential for synthesizing polycyclic compounds.

Comparative Analysis with Related Compounds

β-Damascone (CAS 35044-68-9)

β-Damascone, a structurally analogous compound, shares the cyclohexenone core but differs in substituent arrangement. Key comparisons include:

| Property | 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one | β-Damascone |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.28 g/mol | 192.30 g/mol |

| Applications | Pharmaceutical research | Fragrance industry |

β-Damascone’s use in perfumery highlights the potential for 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one in similar applications, though this remains unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume